molecular formula C10H11ClN2O3 B4124396 N~4~-(4-chlorophenyl)asparagine

N~4~-(4-chlorophenyl)asparagine

Cat. No.: B4124396
M. Wt: 242.66 g/mol
InChI Key: XJABEVDWUJPSPQ-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)asparagine is a modified asparagine derivative where a 4-chlorophenyl group is substituted at the N⁴ position of the asparagine backbone. Asparagine derivatives are critical in biological systems, serving roles in protein synthesis and post-translational modifications . The introduction of a 4-chlorophenyl group likely enhances lipophilicity and may influence binding interactions in biological or synthetic contexts.

Properties

IUPAC Name

2-amino-4-(4-chloroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)5-8(12)10(15)16/h1-4,8H,5,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJABEVDWUJPSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N⁴-(4-chlorophenyl)asparagine analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological/Functional Notes Reference
N⁴-(4-Chlorophenyl)-5-methyl-3,4-isoxazoledicarboxamide C₁₂H₁₀ClN₃O₃ 279.68 4-chlorophenyl, isoxazole ring, dicarboxamide Potential enzyme inhibition (structural analogy to β-lactams)
N-(3-Chlorophenyl)-N²-[2-(2-hydroxyethoxy)ethyl]asparagine C₁₅H₂₀ClN₂O₅ 340.78 3-chlorophenyl, hydroxyethoxyethyl chain Enhanced hydrophilicity; possible metabolic stability
N⁴-[3-(4-Chloro-dimethoxyphenyl)]-octadecyl-asparagine C₄₃H₆₄ClN₃O₈ 794.42 Long octadecyl chain, dimethoxyphenyl group Increased lipophilicity; membrane-targeting applications
Fenvalerate (Pyrethroid insecticide) C₂₅H₂₂ClNO₃ 419.90 4-chlorophenyl, cyano-phenoxybenzyl ester Neurotoxic insecticide; environmental persistence
Key Observations:
  • Substitution Position : The position of the chlorophenyl group (3- vs. 4-) significantly alters electronic properties. For example, N-(3-chlorophenyl) derivatives () may exhibit distinct binding modes compared to 4-substituted analogs due to steric and electronic differences .
  • Molecular Size : Larger compounds like the octadecyl derivative () show markedly higher molecular weights, favoring lipid bilayer interactions, whereas smaller analogs (e.g., isoxazole derivative) may penetrate cellular targets more efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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